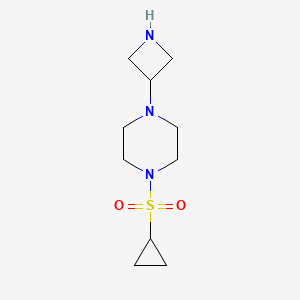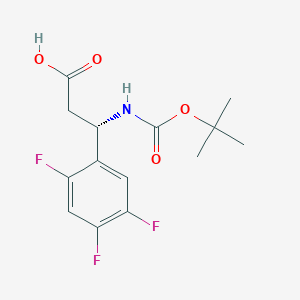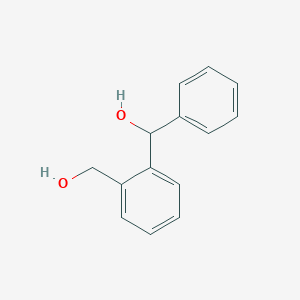![molecular formula C10H14FN3 B13640818 1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
1-[(2-Fluoropyridin-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluoropyridin-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoropyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-[(2-Fluoropyridin-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-[(2-Fluoropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
1-[(2-Trifluoromethylpyridin-4-yl)methyl]piperazine: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
1-[(2-Chloropyridin-4-yl)methyl]piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-[(2-Fluoropyridin-4-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity in certain biological contexts.
特性
分子式 |
C10H14FN3 |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
1-[(2-fluoropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChIキー |
QTAKQRMUJNONQQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC(=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)


![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)

![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


